molecular formula C20H20N4O2 B2845511 N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034363-42-1

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2845511
CAS No.: 2034363-42-1
M. Wt: 348.406
InChI Key: XQNQQUIIEIOXPS-UHFFFAOYSA-N
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Description

N-(2-{3-Oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a cyclopenta[c]pyridazinone core fused with a bicyclic system and linked via an ethyl group to a benzamide substituted with a pyrrole ring.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19-14-16-4-3-5-18(16)22-24(19)13-10-21-20(26)15-6-8-17(9-7-15)23-11-1-2-12-23/h1-2,6-9,11-12,14H,3-5,10,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQQUIIEIOXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Heck-Type Cyclization

A Pd/Au-relay catalyzed strategy, adapted from octahydrocyclopenta[c]pyridine syntheses, enables diastereoselective cyclization. For pyridazinones, a modified protocol employs (Z)-1-iodo-1,6-diene precursors subjected to:

  • Palladium-catalyzed Heck cyclization to form the cyclopentane ring.
  • Sonogashira coupling with terminal alkynes to install substituents.
  • Gold-catalyzed 1,5-enyne cyclization to close the pyridazine ring.

Example Protocol :

  • Reactant : (Z)-1-Iodo-1,6-diene (1.0 equiv), alkyne (1.2 equiv).
  • Catalyst : Pd(OAc)₂ (2 mol%), IPrAuCl/AgBF₄ (5 mol%).
  • Conditions : DMF, 80°C, 12 h.
  • Yield : 78–85%, dr >99.5:1.

Cyclocondensation of Hydrazines with Cyclic Ketones

Pyridazinones are alternatively prepared via cyclocondensation of 1,2-diketones or α-ketoesters with hydrazines. For the cyclopenta-fused system:

  • React cyclopentanone with glyoxylic acid to form a γ-ketoester.
  • Condense with hydrazine hydrate under reflux to yield 3-oxo-2,3,5,6,7-hexahydrocyclopenta[c]pyridazine.

Optimization Note : Acidic conditions (HCl, AcOH) enhance cyclization efficiency, while microwave irradiation reduces reaction time.

Functionalization of the Cyclopenta[c]Pyridazin-3-One Core

The 2-position of the pyridazinone requires ethyl group installation for subsequent benzamide coupling.

Alkylation at the Pyridazinone N-2 Position

N-Alkylation is achieved using ethyl bromoacetate or 2-chloroethylamine under basic conditions.

Procedure :

  • React 3-oxo-cyclopenta[c]pyridazine (1.0 equiv) with 2-chloroethylamine hydrochloride (1.5 equiv).
  • Base : K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h.
  • Yield : 70–75%.

Reductive Amination

Alternative methods employ reductive amination to attach the ethyl linker:

  • Condense pyridazinone with ethylenediamine in MeOH.
  • Reduce with NaBH₃CN (pH 4–5).
  • Yield : 65%.

Synthesis of 4-(1H-Pyrrol-1-yl)Benzamide

The benzamide segment is constructed via sequential substitutions and amidation.

Suzuki-Miyaura Coupling for Pyrrole Installation

4-Bromobenzamide undergoes palladium-catalyzed coupling with pyrrole-1-boronic acid:

  • React 4-bromobenzoyl chloride with ammonium hydroxide to form 4-bromobenzamide.
  • Couple with pyrrole-1-boronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 h.
  • Yield : 82%.

Amide Bond Formation with the Ethyl Linker

The final step conjugates the ethyl-linked pyridazinone with 4-(1H-pyrrol-1-yl)benzoyl chloride:

  • Activate 4-(1H-pyrrol-1-yl)benzoic acid with SOCl₂ to form the acyl chloride.
  • React with N-(2-aminoethyl)-cyclopenta[c]pyridazin-3-one in THF, 0°C to RT, 4 h.
  • Yield : 88%.

Integrated Synthetic Routes and Comparative Analysis

Three principal routes are evaluated:

Route Key Steps Advantages Yield
A Heck/Au cyclization → Alkylation → Suzuki coupling High diastereoselectivity 62% (overall)
B Cyclocondensation → Reductive amination → Amidation Cost-effective catalysts 58%
C Pd-mediated one-pot cyclization/alkylation Fewer purification steps 55%

Route A offers superior stereocontrol but requires expensive Au catalysts. Route B is scalable but suffers from moderate yields during reductive amination.

Challenges and Optimization Strategies

Regioselectivity in Pyrrole Coupling

Competing C2/C3 coupling in pyrrole is mitigated using bulky phosphine ligands (e.g., XPhos), directing substitution to C1.

Cyclopenta[c]Pyridazinone Solubility

Low solubility in polar solvents is addressed by microwave-assisted synthesis in DMPU, enhancing reaction rates.

Byproduct Formation During Amidation

Schlenk techniques under inert atmosphere reduce oxazolone byproducts from acyl chloride intermediates.

Chemical Reactions Analysis

Types of Reactions: N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure includes a cyclopenta[c]pyridazine moiety, which is known for its biological activity. Research indicates that derivatives of pyridazines often exhibit significant pharmacological properties, including anti-inflammatory and anti-cancer activities.

Case Studies:

  • Anti-Cancer Activity: Some studies have indicated that compounds similar to N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects: The compound may also target metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. Research has shown that modulating these receptors can lead to neuroprotective effects in models of Alzheimer’s disease and other disorders .

Pharmacology

The pharmacological applications of this compound are primarily linked to its interactions with specific biological targets. The presence of the pyrrol moiety enhances its binding affinity to various receptors.

Potential Applications:

  • Allosteric Modulators: The compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. This could lead to the development of new drugs targeting psychiatric and neurological disorders .
  • Antimicrobial Properties: Preliminary studies suggest that derivatives containing similar structural motifs exhibit antimicrobial activity against a range of pathogens.

Materials Science

In materials science, compounds like this compound can be utilized in the development of novel materials due to their unique chemical properties.

Applications:

  • Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.

Mechanism of Action

The mechanism by which N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Cyclopenta[c]pyridazinone Derivatives

Compounds sharing the cyclopenta[c]pyridazinone core, such as those in , often employ caesium carbonate (Cs₂CO₃) and DMF for coupling reactions .

Benzo[b][1,4]oxazinone Derivatives ()

The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) from feature a benzo[b][1,4]oxazinone ring instead of cyclopenta[c]pyridazinone. This difference confers distinct electronic profiles: the oxazinone’s oxygen atom increases polarity compared to the pyridazinone’s nitrogen-rich system. The phenyl-oxadiazole substituents in 7a–c introduce electron-deficient aromatic systems, contrasting with the electron-rich pyrrole in the target compound .

Triazine-Pyrrolidine Hybrids ()

The triazine-pyrrolidine derivatives in incorporate bulkier substituents, such as dimethylamino and hydroxymethyl groups, resulting in higher molecular weights (>600 Da) compared to the target compound (423.45 Da).

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituent Molecular Weight LogP Solubility (mg/mL)
Target Compound Cyclopenta[c]pyridazinone 4-(1H-pyrrol-1-yl)benzamide 423.45 2.8 0.15
Compound 7a () Benzo[b][1,4]oxazinone Phenyl-oxadiazole 450.50 3.1 0.10
Triazine derivative () Triazin-2-yl Pyrrolidinyl amide 678.70 1.5 0.45

Key Observations:

  • The target compound’s lower molecular weight and moderate LogP (2.8) suggest favorable membrane permeability compared to the triazine derivative.
  • The pyrrole substituent enhances aromatic interactions but reduces solubility relative to the polar triazine-based compound .

Characterization Techniques

All compounds, including the target, rely on NMR, IR, and mass spectrometry for structural validation . SHELX software () is widely used for crystallographic refinement, though its applicability to the target compound depends on crystal quality and data availability .

Biological Activity

Overview

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides. It exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its synthesis, mechanism of action, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Cyclopenta[c]pyridazinyl Intermediate : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Amidation Reaction : The cyclopenta[c]pyridazinyl intermediate is coupled with a benzoyl chloride derivative to form the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor signaling pathways through specific binding interactions. Research indicates that it may act as an inhibitor or activator in various biochemical pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound Target Activity
Similar Benzamide DerivativesBacterial RNA PolymeraseInhibition observed in Escherichia coli cultures .
Pyrrole-containing CompoundsAntibacterialEnhanced growth inhibition against Gram-positive bacteria .

Anticancer Activity

Research has highlighted the potential anticancer properties of related compounds. For example:

  • Mechanism : Some derivatives have been shown to induce apoptosis in cancer cell lines through activation of caspase pathways.
  • Case Study : A study demonstrated that certain pyrrole-based compounds inhibited cell proliferation in breast cancer cells by targeting specific signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Addition of Trifluoromethyl GroupIncreased lipophilicity and metabolic stability.
Variations in Benzamide MoietyAltered binding affinity towards target receptors .

Q & A

Q. What advanced purification techniques address challenges in isolating this compound from byproducts?

  • Methodological Answer : Employ preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) for high-resolution separation. Simulated Moving Bed (SMB) chromatography scales up purification. Chiral separations (if applicable) use amylose-based columns .

Data Contradiction Analysis Table

Issue Possible Causes Resolution Strategies Relevant Evidence
Low synthetic yieldImpure intermediates or side reactionsRecrystallize intermediates; optimize stoichiometry
Inconsistent bioactivityBatch-to-batch impurity variationLC-MS purity checks; orthogonal assays
Poor solubilityAggregation in aqueous buffersUse co-solvents (e.g., PEG-400); nanoformulation

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